![molecular formula C17H18F3N3OS B2540792 N-((1-(噻唑-2-基)哌啶-3-基)甲基)-4-(三氟甲基)苯甲酰胺 CAS No. 1706284-35-6](/img/structure/B2540792.png)
N-((1-(噻唑-2-基)哌啶-3-基)甲基)-4-(三氟甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a benzamide derivative with a trifluoromethyl group on the benzene ring and a piperidine ring attached to the amide nitrogen. The piperidine ring is further substituted with a thiazole ring .
Molecular Structure Analysis
The compound contains several functional groups including an amide, a trifluoromethyl group, a piperidine ring, and a thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the amide group might increase the compound’s polarity and influence its solubility in different solvents .科学研究应用
合成和生物学应用
合成和抗心律失常活性: Abdel‐Aziz 等人 (2009) 的研究重点是基于哌啶的 1,3-噻唑衍生物的合成及其抗心律失常活性。合成涉及环化过程以生成 1,3-噻唑和 1,3,4-噻二唑衍生物,其中一些表现出显着的抗心律失常作用 (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
代谢和处置研究: Renzulli 等人 (2011) 研究了 SB-649868 的代谢,这是一种具有结构相似性的食欲素受体拮抗剂,重点是它在人体中的处置并识别主要代谢物,强调了代谢途径在药物处置中的作用 (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
分子相互作用研究: Shim 等人 (2002) 考察了大麻素受体拮抗剂的分子相互作用,提供了对大麻素受体配体的结合动力学和药效团模型的见解,这可能与了解结构相关苯甲酰胺的活性有关 (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
哌啶衍生物的抗菌活性: Anuse 等人 (2019) 合成了哌啶衍生物并评估了它们的抗菌活性,证明了此类结构在对抗细菌和真菌感染中的潜力 (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).
抗乙酰胆碱酯酶活性: Sugimoto 等人 (1990) 对 1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物的研究发现了具有强效抗乙酰胆碱酯酶活性的化合物,表明它们在治疗神经退行性疾病中的潜在应用 (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).
超分子应用
- 噻唑-2-基苯甲酰胺衍生物的凝胶化行为: Yadav 和 Ballabh (2020) 合成并表征了 N-(噻唑-2-基)苯甲酰胺衍生物,探索了它们的凝胶化行为和甲基官能团对凝胶化的影响,这可能对材料科学和药物递送系统产生影响 (Yadav & Ballabh, 2020).
作用机制
未来方向
属性
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3OS/c18-17(19,20)14-5-3-13(4-6-14)15(24)22-10-12-2-1-8-23(11-12)16-21-7-9-25-16/h3-7,9,12H,1-2,8,10-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSICPMNZVJWIKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(trifluoromethyl)benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。